1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a thiophene ring, and a pyridine moiety linked through a urea functional group
Preparation Methods
The synthesis of 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Thiophene-Pyridine Intermediate: This step involves the coupling of thiophene and pyridine derivatives through a Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the thiophene-pyridine intermediate.
Urea Formation: The final step involves the reaction of the cyclopentyl-thiophene-pyridine intermediate with an isocyanate to form the urea linkage.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like alkyl halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique combination of functional groups may interact with biological targets, offering potential therapeutic applications.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thiophene and pyridine rings could participate in π-π stacking or hydrogen bonding with target molecules, influencing their function.
Comparison with Similar Compounds
Similar compounds to 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea include other urea derivatives with heterocyclic groups. For example:
1-Cyclopentyl-3-(pyridin-4-ylmethyl)urea: Lacks the thiophene ring, which may reduce its potential interactions with biological targets.
1-Cyclopentyl-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Replaces the thiophene ring with a furan ring, potentially altering its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclopentyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(19-14-3-1-2-4-14)18-10-12-5-7-17-15(9-12)13-6-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBSFBCXZCTRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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